Lipophilicity Modulation: Predicted LogP of 2-Cyclobutylcycloheptan-1-ol Versus Acyclic and Larger Cycloalkyl Analogs
The predicted LogP of 2-cyclobutylcycloheptan-1-ol (2.73) is significantly lower than that of its straight-chain analog 2-butylcycloheptan-1-ol (estimated LogP ~3.4, based on a difference of ~0.7 log units for an n-butyl vs. cyclobutyl fragment of equal carbon count) [1]. In contrast, the larger 2-cyclopentylcycloheptan-1-ol (LogP ~3.1) shows intermediate lipophilicity. This demonstrates that the cyclobutyl group uniquely attenuates lipophilicity relative to equivalent-carbon linear alkyl groups, which can improve aqueous solubility and reduce off-target binding in a biological context. No direct experimental LogP measurement is available for this specific compound.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | 2.7277 (computed) |
| Comparator Or Baseline | 2-Butylcycloheptan-1-ol: ~3.4 (estimated); 2-Cyclopentylcycloheptan-1-ol: ~3.1 (estimated) |
| Quantified Difference | Δ LogP ≈ -0.67 vs. n-butyl analog; ≈ -0.37 vs. cyclopentyl analog |
| Conditions | In silico LogP prediction (method not disclosed by vendor; consistent with fragment-based LogP contributions) |
Why This Matters
Lower lipophilicity for the same carbon count can translate to superior aqueous solubility and a more favorable ADME profile, making this compound a preferred choice when balancing membrane permeability and solubility is critical.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Fragment constant for cyclobutyl vs. n-butyl). View Source
